molecular formula C10H18Cl2N2 B2681741 (4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride CAS No. 500716-25-6

(4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B2681741
CAS No.: 500716-25-6
M. Wt: 237.17
InChI Key: CONISGFDNZVNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2. It is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 4-(tert-Butyl)pyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: (4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

(4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

    Pyridine: The parent compound, which lacks the tert-butyl and methanamine groups.

    Piperidine: A reduced form of pyridine with a saturated ring.

    (4-(tert-Butyl)pyridine): Lacks the methanamine group.

Uniqueness: (4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride is unique due to the presence of both the tert-butyl and methanamine groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-tert-butylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-10(2,3)8-4-5-12-9(6-8)7-11;;/h4-6H,7,11H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONISGFDNZVNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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